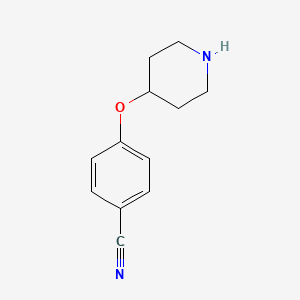

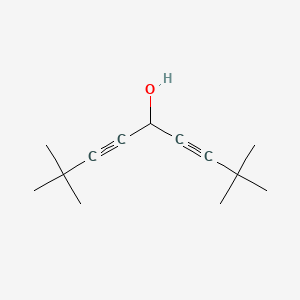

![molecular formula C7H5FN2O B1589354 7-Fluorobenzo[d]isoxazol-3-amine CAS No. 268734-39-0](/img/structure/B1589354.png)

7-Fluorobenzo[d]isoxazol-3-amine

Vue d'ensemble

Description

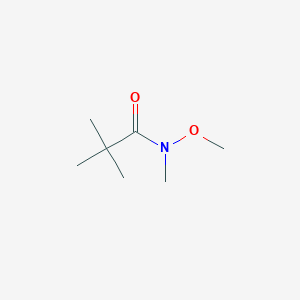

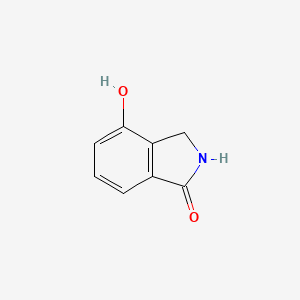

7-Fluorobenzo[d]isoxazol-3-amine is a chemical compound with the molecular formula C7H5FN2O . It is an off-white solid with a molecular weight of 152.13 . The compound is stored at temperatures between 0-5°C .

Synthesis Analysis

Isoxazole synthesis typically involves two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods have been improved and modernized over time to solve specific practical problems and expand the possibilities of organic synthesis .Molecular Structure Analysis

The InChI code for 7-Fluorobenzo[d]isoxazol-3-amine is 1S/C7H5FN2O/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10) . This indicates the presence of a five-membered heterocyclic moiety in the compound .Chemical Reactions Analysis

Isoxazole derivatives have been synthesized via one-pot multicomponent reactions of substituted aldehydes with NH2OH.HCl, and ethyl acetoacetate using DABCO as an organocatalyst in an aqueous medium . The presence of the labile N–O bond in the isoxazole ring allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Physical And Chemical Properties Analysis

7-Fluorobenzo[d]isoxazol-3-amine is an off-white solid . It has a molecular weight of 152.13 . The compound is stored at temperatures between 0-5°C .Applications De Recherche Scientifique

Pharmacology: Acetylcholinesterase Inhibition

7-Fluorobenzo[d]isoxazol-3-amine: has been studied for its potential as an acetylcholinesterase inhibitor , which is a common treatment for early stages of Alzheimer’s disease . The compound’s ability to interact with the active site of the enzyme suggests its utility in designing new therapeutic agents targeting neurological disorders.

Material Science: Heterocyclic Compound Synthesis

In material science, this compound is valuable for the synthesis of heterocyclic compounds . These structures are crucial in developing new materials with specific electronic and photonic properties.

Agricultural Research: Pyrimidine Derivatives

The compound has been used in the synthesis of pyrimidine derivatives , which are significant in the development of green pesticides . This application is crucial for creating environmentally friendly agricultural solutions .

Biochemistry: Biological Activity Studies

Isoxazole rings, such as those in 7-Fluorobenzo[d]isoxazol-3-amine, are prominent in biochemistry for their biological activities . They are key in studying various biochemical pathways and developing biochemical assays .

Environmental Science: Therapeutic and Environmental Applications

The compound’s role in environmental science is linked to its therapeutic and environmental applications . It’s part of ongoing research into eco-friendly compounds that can contribute to sustainable practices.

Chemical Engineering: Synthesis and Application

Chemical engineers utilize this compound in the synthesis of new chemical entities . Its role in the development of novel processes and applications in chemical engineering is of significant interest .

Medical Research: Drug Development

Finally, in medical research, 7-Fluorobenzo[d]isoxazol-3-amine is explored for its potential in drug development , particularly in the design of new drugs with improved efficacy and safety profiles .

Mécanisme D'action

Target of Action

Isoxazole derivatives, to which 7-fluorobenzo[d]isoxazol-3-amine belongs, have been found to exhibit a wide spectrum of biological activities .

Mode of Action

Isoxazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Isoxazole derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Isoxazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Safety and Hazards

Orientations Futures

The future directions for 7-Fluorobenzo[d]isoxazol-3-amine and similar compounds involve the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This will help in the development of clinically viable drugs using this information .

Propriétés

IUPAC Name |

7-fluoro-1,2-benzoxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKARZTWPNMKZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)ON=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440963 | |

| Record name | 7-Fluoro-benzo[d]isoxazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluorobenzo[d]isoxazol-3-amine | |

CAS RN |

268734-39-0 | |

| Record name | 7-Fluoro-benzo[d]isoxazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

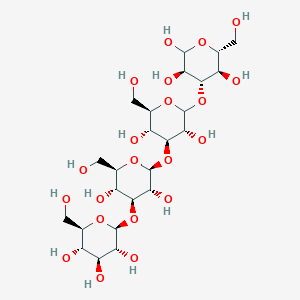

![6-Methoxybenzo[d]thiazole-2(3H)-thione](/img/structure/B1589282.png)